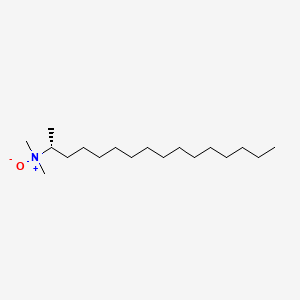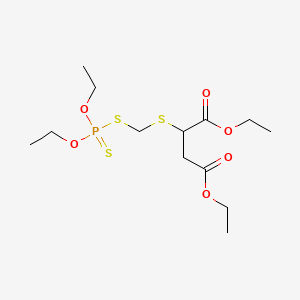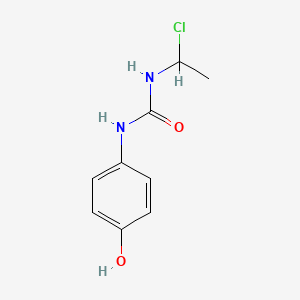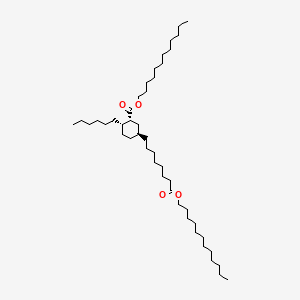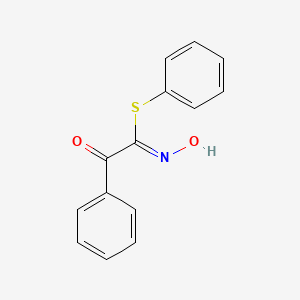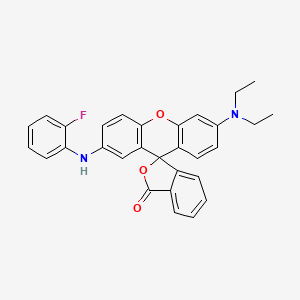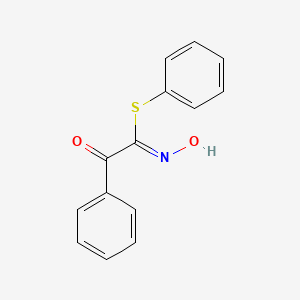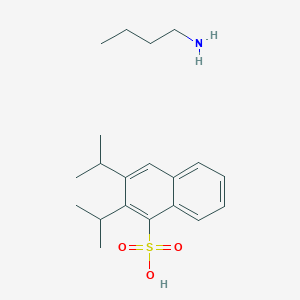
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is a complex organic compound with the molecular formula C20H31NO3S. This compound is known for its unique structure, which includes a naphthalene ring substituted with sulfonic acid and two isopropyl groups, as well as a butan-1-amine moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid typically involves multiple steps. One common method includes the sulfonation of naphthalene followed by the introduction of isopropyl groups through Friedel-Crafts alkylation. The final step involves the reaction of the sulfonated and alkylated naphthalene with butan-1-amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the naphthalene ring or the sulfonic acid group.
Substitution: The compound can participate in substitution reactions, particularly at the amine or sulfonic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce various reduced forms of the naphthalene ring.
Scientific Research Applications
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism by which butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the amine group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalenesulfonic acid derivatives: These compounds share the sulfonic acid group and naphthalene ring but differ in their substituents.
Isopropyl-substituted naphthalenes: These compounds have similar alkyl groups but may lack the sulfonic acid or amine functionalities.
Uniqueness
Butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial uses.
Properties
CAS No. |
151911-63-6 |
|---|---|
Molecular Formula |
C20H31NO3S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
butan-1-amine;2,3-di(propan-2-yl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C16H20O3S.C4H11N/c1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;1-2-3-4-5/h5-11H,1-4H3,(H,17,18,19);2-5H2,1H3 |
InChI Key |
CGVVALGPEWKFJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





